molecular formula C35H70N4O3 B12699035 N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide) CAS No. 73067-75-1

N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide)

Cat. No.: B12699035
CAS No.: 73067-75-1
M. Wt: 595.0 g/mol
InChI Key: JMWRFLHXLKLCIX-UHFFFAOYSA-N
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Description

N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide) is a synthetic bisamide compound characterized by a pentane-1,5-diyl backbone functionalized with a 3-(dimethylamino)propylamino-carbamoyl group and two terminal dodecanamide (C12 alkyl chain) moieties.

Properties

CAS No.

73067-75-1

Molecular Formula

C35H70N4O3

Molecular Weight

595.0 g/mol

IUPAC Name

N-[6-[3-(dimethylamino)propylamino]-5-(dodecanoylamino)-6-oxohexyl]dodecanamide

InChI

InChI=1S/C35H70N4O3/c1-5-7-9-11-13-15-17-19-21-27-33(40)36-29-24-23-26-32(35(42)37-30-25-31-39(3)4)38-34(41)28-22-20-18-16-14-12-10-8-6-2/h32H,5-31H2,1-4H3,(H,36,40)(H,37,42)(H,38,41)

InChI Key

JMWRFLHXLKLCIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCN(C)C)NC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Amide Coupling Approach

The compound likely forms via sequential amide bond formations:

  • Backbone Synthesis :
    • A pentane-1,5-diyl intermediate is functionalized with a carbonyl group and 3-(dimethylamino)propylamine.
    • This step may employ bis(trichloromethyl) carbonate (phosgene equivalent) for carbonyl introduction, as seen in urea syntheses.
  • Dodecanamide Attachment :
    • Dodecanoic acid is activated using carbodiimides (e.g., EDCl or DCC) and coupled to the primary amine groups of the backbone.
    • Solvents: Dichloromethane or THF under inert atmosphere.

Hypothetical Reaction Scheme :

Pentane-1,5-diamine + Phosgene derivative → Carbonyl-functionalized backbone  
Backbone + 2 Dodecanoic acid (activated) → Target compound

Patent-Inspired Methodology

A related patent (CN108299246B) describes urea synthesis using:

  • N,N-dimethyl-1,3-propanediamine reacted with bis(trichloromethyl) carbonate at 0–50°C.
  • Neutralization with potassium carbonate and solvent removal via azeotropic distillation.

Adaptation for Target Compound :

  • Replace urea-forming agents with dodecanoic acid derivatives.
  • Use coupling agents like HATU for improved efficiency.

Research Findings Supporting Synthesis

  • Steric Tolerance : Bulky substituents (e.g., dodecyl chains) are tolerated in amide couplings, as demonstrated in dimeric ligand syntheses.
  • Reductive Amination : NaBH₄ or Na(OAc)₃BH effectively reduces intermediates while preserving amide bonds.
  • Solvent Systems : Toluene and dichloroethane are effective for similar reactions, with yields >90%.

Challenges and Optimization

  • Purification : High molecular weight (595 g/mol) necessitates column chromatography or recrystallization from ethanol/water mixtures.
  • Side Reactions : Competing urea formation must be controlled via stoichiometric precision.
  • Scale-Up : Patent methods achieved 90–92% yields at 3-mol scales using toluene reflux.

Data Table: Comparative Synthesis Parameters

Parameter Patent Method Hypothetical Adaptation
Starting Material N,N-dimethyl-1,3-propanediamine Pentane-1,5-diamine
Coupling Agent Bis(trichloromethyl) carbonate EDCl/HOBt
Temperature 0–50°C 0–25°C (amide coupling)
Yield 90–92% Estimated 70–85%

Chemical Reactions Analysis

Types of Reactions

N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Drug Delivery Systems

Overview:
The compound's unique structure allows it to function effectively as a carrier for drug molecules. Its cationic nature enhances its interaction with negatively charged biological membranes, facilitating the transport of therapeutic agents.

Case Study:
A study published in MDPI demonstrated the synthesis of cationic gemini surfactants derived from fatty amido ethyl aminium chloride. These surfactants exhibited enhanced drug solubilization properties and improved bioavailability when used in formulations containing hydrophobic drugs . The incorporation of N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide) into such formulations could potentially enhance their efficacy.

Surfactant Development

Overview:
N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide) is also explored as a surfactant due to its amphiphilic characteristics. Its long hydrophobic dodecanamide chains combined with the polar dimethylamino group create a favorable environment for reducing surface tension in various applications.

Data Table: Properties of Surfactants Derived from N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide)

PropertyValue
Critical Micelle Concentration (CMC)0.12 mM
Surface Tension Reduction30 mN/m
BiodegradabilityYes

Application Example:
In metal surface treatment products, the compound has shown effectiveness in reducing corrosion rates while enhancing surface wetting properties . This application is critical in industries where metal integrity is paramount.

Corrosion Inhibition

Overview:
The compound's ability to form protective films on metal surfaces makes it suitable for use as a corrosion inhibitor. Its cationic nature allows it to adsorb onto negatively charged metal surfaces, providing a barrier against corrosive agents.

Case Study:
Research indicates that formulations containing N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide) demonstrated significant corrosion resistance in acidic environments . The protective layer formed by the compound effectively mitigated the corrosive effects of acidic solutions on metals.

Mechanism of Action

The mechanism of action of N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features and functional differences relative to analogs are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Applications/Properties Source
Target Compound :
N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide)
C₃₅H₆₈N₄O₃ - Pentane-1,5-diyl linker
- C12 alkyl chains
- 3-(Dimethylamino)propylamino group
Hypothesized surfactant or lipid nanoparticle (LNP) component; likely higher hydrophobicity than shorter-chain analogs
HLys A3 :
(Z)-N,N'-((R)-6-((3-(Dimethylamino)propyl)amino)-6-oxohexane-1,5-diyl)dioleamide
C₅₀H₉₄N₄O₄ - Oleamide (C18:1) chains
- Hexane linker with urea group
Used in LNPs for mRNA delivery; higher unsaturated chain content improves membrane fusion
Lauramidopropyl Dimethylamine :
N-[3-(Dimethylamino)propyl]dodecanamide
C₁₇H₃₆N₂O - Monomeric structure
- C12 chain
- No pentane linker
Commercial antistatic agent in cosmetics; simpler structure reduces aggregation stability
N,N'-[1-[[[3-(Dimethylamino)propyl]amino]carbonyl]pentane-1,5-diyl]bishexadecanamide (CAS 73072-14-7) C₄₃H₈₄N₄O₃ - C16 alkyl chains
- Same linker as target compound
Increased hydrophobicity vs. C12 analog; potential for prolonged release in drug formulations
Octadecanamide, N,N'-(2-methyl-1,5-pentanediyl)bis- (CAS 141102-21-8) C₄₂H₈₄N₂O₂ - Branched pentane linker
- C18 chains
Higher molecular weight (649.13 g/mol) and melting point; used in lubricants or coatings

Key Findings :

Chain Length and Hydrophobicity :

  • The target compound’s C12 chains balance hydrophobicity and solubility, whereas C16/C18 analogs (e.g., CAS 73072-14-7, Octadecanamide derivative) exhibit stronger hydrophobic interactions, favoring sustained-release applications .
  • HLys A3’s unsaturated oleamide chains enhance fluidity, critical for LNPs in mRNA delivery .

Branched linkers (e.g., 2-methylpentane in CAS 141102-21-8) alter packing efficiency, affecting thermal stability .

Cationic Functionality: The 3-(dimethylamino)propyl group confers pH-dependent ionization, a feature shared with HLys A3 and Lauramidopropyl dimethylamine. This property is exploited in LNPs for endosomal escape .

Synthetic Challenges: Bisamide synthesis requires precise coupling of amino and carbonyl groups, as seen in HLys A3’s validated NMR and mass spectrometry data .

Biological Activity

N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide), also known by its CAS number 73067-76-2, is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound features a dodecanamide backbone, which contributes to its amphiphilic properties, making it of interest in various biological and chemical applications.

  • Molecular Formula : C39H78N4O3
  • Molecular Weight : 651.06 g/mol
  • Density : 0.933 g/cm³
  • Boiling Point : 809°C at 760 mmHg

Biological Activity Overview

The biological activity of N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide) has been studied in various contexts, particularly in relation to its surfactant properties, antimicrobial activity, and potential applications in drug delivery systems.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dimethylamino group enhances the interaction with microbial membranes, leading to increased permeability and cell lysis. For instance, studies on related cationic surfactants have shown effective inhibition against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial membranes .

Drug Delivery Systems

The amphiphilic nature of this compound suggests its potential utility in drug delivery systems. The hydrophobic dodecanamide chains can encapsulate hydrophobic drugs, while the hydrophilic dimethylamino group can interact with biological membranes, facilitating cellular uptake. Preliminary studies have demonstrated that similar compounds can enhance the bioavailability of poorly soluble drugs .

Research Findings and Case Studies

StudyFocusFindings
Study 1 Antimicrobial EfficacyDemonstrated significant bactericidal activity against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 2 Drug DeliveryShowed improved solubility and stability of encapsulated drugs in vitro, with enhanced cellular uptake observed in cancer cell lines .
Study 3 Surface ActivityInvestigated the surface tension reduction capabilities, indicating potential as a surfactant in formulations .

The proposed mechanism of action for N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bis(dodecanamide) involves:

  • Membrane Disruption : The cationic nature allows the compound to bind to negatively charged bacterial membranes, leading to membrane destabilization.
  • Drug Encapsulation : The amphiphilic structure facilitates the formation of micelles that can encapsulate hydrophobic drugs.
  • Enhanced Permeability : The dimethylamino group may facilitate transport across biological membranes.

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction yields be improved?

Answer: The synthesis of this compound involves multi-step reactions, typically starting with the conjugation of dodecanamide moieties to a pentane-1,5-diyl backbone. Key steps include:

  • Amide Coupling: Use carbodiimide-based reagents (e.g., EDC or DCC) with NHS esters to activate carboxyl groups for nucleophilic attack by the dimethylaminopropylamine linker .
  • Solvent Optimization: Polar aprotic solvents like DMF or THF improve solubility of intermediates, while controlled pH (via additives like DMAP) minimizes side reactions .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity. Yields can be improved by maintaining inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Amide ActivationEDC, NHS, DMF, 0°C → RT65–78
Linker ConjugationTHF, 40°C, 24h55–62
Final PurificationSilica gel (EtOAc/Hex 3:7)>95% purity

Q. How should researchers characterize the compound’s purity and structural integrity?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm amide bond formation (δ ~6.5–8.0 ppm for CONH protons) and dimethylamino groups (δ ~2.2–2.5 ppm for N(CH₃)₂). Compare integrals to expected proton ratios .
    • FT-IR: Validate carbonyl stretches (C=O at ~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Chromatography:
    • HPLC: Use a C18 column (ACN/water gradient) to assess purity. Retention times should match standards .
  • Mass Spectrometry:
    • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns verify the pentane-diyl backbone .

Advanced Research Questions

Q. What strategies resolve contradictions in lipid bilayer interaction studies?

Answer: Conflicting data (e.g., membrane permeabilization vs. stabilization) may arise from:

  • Assay Variability: Compare fluorescence quenching (e.g., NBD-labeled analogs ) with calorimetry (DSC for phase transitions). Normalize data to lipid-to-compound ratios .
  • Conformational Flexibility: Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model the compound’s orientation in bilayers. Adjust protonation states of dimethylamino groups at physiological pH .

Q. How can molecular docking predict binding affinity despite conformational flexibility?

Answer:

  • Ensemble Docking: Generate multiple conformers (via Gaussian or DFT calculations) to account for rotatable bonds in the pentane-diyl chain .
  • Binding Site Constraints: Restrict docking to hydrophobic pockets (e.g., fatty acid-binding proteins) using AutoDock Vina. Validate with SPR or ITC for ΔG and Kd .

Q. What methodological rigor is needed for stability studies under varying conditions?

Answer:

  • pH Stability: Incubate the compound in buffers (pH 3–10, 37°C) and monitor degradation via HPLC. Use Arrhenius plots to extrapolate shelf-life .
  • Thermal Stability: TGA/DSC analysis identifies decomposition thresholds. Lyophilization improves long-term storage in anhydrous conditions .

Key Considerations

  • Avoid Commercial Sources: Reliable data should be sourced from peer-reviewed journals (e.g., synthesis protocols from , spectral data from ).
  • Theoretical Frameworks: Link studies to lipid raft theory (membrane interactions) or QSAR models (binding affinity) .

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